molecular formula C15H19FN4S B12132368 3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B12132368
M. Wt: 306.4 g/mol
InChI Key: GIQUICCRBDAQDO-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a chemical compound with the molecular formula C15H19FN4S. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl group enhances its lipophilicity and potential for membrane permeability, while the triazole ring provides stability and resistance to metabolic degradation .

Properties

Molecular Formula

C15H19FN4S

Molecular Weight

306.4 g/mol

IUPAC Name

3-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H19FN4S/c16-13-8-6-11(7-9-13)10-21-15-19-18-14(20(15)17)12-4-2-1-3-5-12/h6-9,12H,1-5,10,17H2

InChI Key

GIQUICCRBDAQDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F

Origin of Product

United States

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